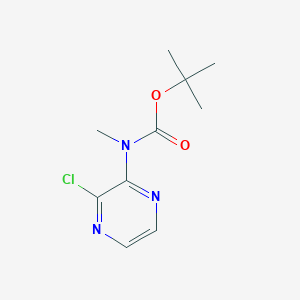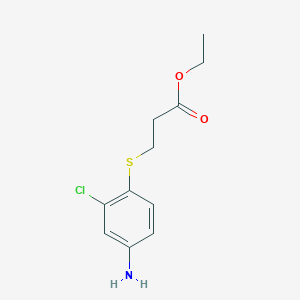
Ethyl 3-((4-amino-2-chlorophenyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate is an organic compound that features a propanoate ester functional group, a sulfanyl linkage, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 4-amino-2-chlorothiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol displaces the bromide ion from the ethyl 3-bromopropanoate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(aminocarbonyl)hydrazono]-3-[(4-chlorophenyl)sulfanyl]propanoate
- Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate is unique due to the presence of both an amino and a chloro substituent on the phenyl ring, as well as the sulfanyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
ethyl 3-(4-amino-2-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H14ClNO2S/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
QCHPUQAPIXDEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=C(C=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)

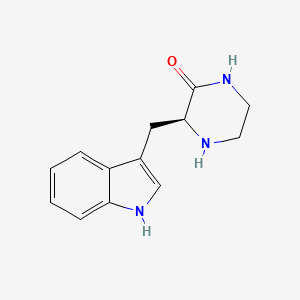
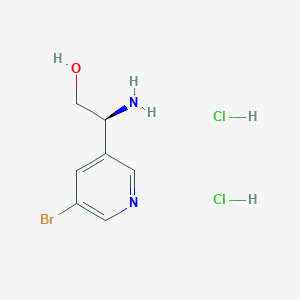
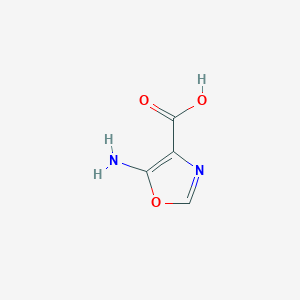
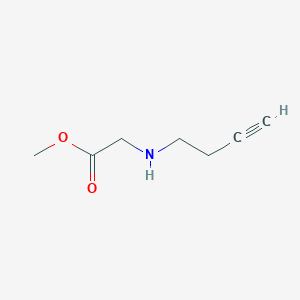
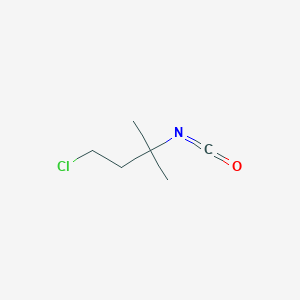
![Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride](/img/structure/B13509454.png)
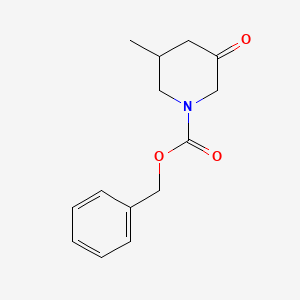

![N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride](/img/structure/B13509464.png)
